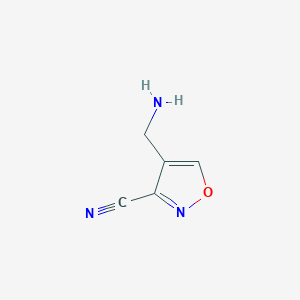

4-(Aminomethyl)isoxazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)isoxazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H5N3O. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of propargylamines with nitrile oxides, which undergoes a cycloaddition reaction to form the isoxazole ring . Another method involves the use of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, Cu(I) or Ru(II) catalysts are frequently used in (3+2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The isoxazole ring can participate in substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxo derivatives .

Scientific Research Applications

4-(Aminomethyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)isoxazole-3-carbonitrile involves its interaction with various molecular targets. The isoxazole ring can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways . The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Isoxazole: The parent compound, which lacks the aminomethyl and carbonitrile groups.

3,5-Disubstituted Isoxazoles: These compounds have substitutions at the 3 and 5 positions of the isoxazole ring.

4,5-Dihydroisoxazoles: These derivatives have a partially saturated isoxazole ring.

Uniqueness: 4-(Aminomethyl)isoxazole-3-carbonitrile is unique due to the presence of both aminomethyl and carbonitrile groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold for drug discovery and materials science .

Biological Activity

4-(Aminomethyl)isoxazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features an isoxazole ring substituted with an aminomethyl group and a cyano group. The synthesis of isoxazole derivatives, including this compound, typically involves cycloaddition reactions of nitrile oxides with appropriate alkenes or alkynes, followed by various functional group modifications to enhance biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities have demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative activity .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | Low µM | Induces apoptosis and cell cycle arrest |

| Related Compound 1 | MCF-7 (Breast) | 1.8 | Inhibits tubulin polymerization |

| Related Compound 2 | HeLa (Cervical) | 2.1 | Induces G2/M phase arrest |

Anti-inflammatory Activity

Isoxazole derivatives are also known for their anti-inflammatory properties. Some studies have reported that these compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For example, certain derivatives were found to inhibit COX-2 with IC50 values around 0.95 µM, showcasing their potential as anti-inflammatory agents .

Table 2: COX Inhibition by Isoxazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| This compound | 0.95 | High |

| Compound A | 0.85 | Moderate |

| Compound B | 1.20 | Low |

The mechanisms underlying the biological activities of isoxazole derivatives often involve modulation of key cellular pathways. For instance, anticancer activity may be mediated through the inhibition of tubulin polymerization and induction of apoptosis via cell cycle arrest at specific phases . Additionally, anti-inflammatory effects are primarily attributed to the selective inhibition of COX enzymes, which play crucial roles in prostaglandin synthesis and inflammation .

Case Studies

Several case studies have been documented regarding the biological evaluation of isoxazole derivatives:

- Study on Cytotoxicity : A series of cis-restricted aminoisoxazoles were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. Compounds displayed potent activity with IC50 values indicating effective growth inhibition .

- Inflammation Model : In a rat model using complete Freund’s adjuvant, certain isoxazoles significantly attenuated acute inflammatory responses, validating their therapeutic potential in treating inflammatory diseases .

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

4-(aminomethyl)-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C5H5N3O/c6-1-4-3-9-8-5(4)2-7/h3H,1,6H2 |

InChI Key |

WKBVTGZXDSPYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)C#N)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.